molecular formula C14H21NO4 B3111319 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate CAS No. 1822519-35-6

2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Cat. No.: B3111319
CAS No.: 1822519-35-6
M. Wt: 267.32 g/mol
InChI Key: WOUSLVASGANOEU-UHFFFAOYSA-N
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Description

  • Chemical Structure :

Molecular Structure Analysis

The molecular structure of 2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate consists of a bicyclic system containing a nitrogen atom. The tert-butyl and ethyl substituents contribute to its overall shape and reactivity. For a visual representation, refer to the provided molecular structure image .


Physical and Chemical Properties Analysis

  • InChI Code : 1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Complex Molecules: The compound has been used in the stereoselective synthesis of complex molecules such as 3-amino-3-deoxy-D-altrose derivatives, demonstrating its utility in intricate organic syntheses (Nativi, Reymond, & Vogel, 1989).
  • Molecular Structure Analysis: The molecular structure of related compounds has been studied, providing insights into the stereochemical aspects of these molecules (Moriguchi et al., 2014).

Medicinal Chemistry and Drug Development

  • Nicotinic Acetylcholine Receptor Binding: Analogues of this compound have shown binding affinity to nicotinic acetylcholine receptors, indicating potential therapeutic applications (Carroll et al., 2001).
  • Glycosidase Inhibitors: Enantiomerically pure derivatives have been evaluated as glycosidase inhibitors, suggesting its role in the development of novel inhibitors (Moreno‐Vargas et al., 2003).

Chemical Synthesis and Catalysis

  • Skeletal Rearrangement Studies: The compound undergoes intriguing skeletal rearrangements under acidic conditions, highlighting its significance in studying chemical reaction mechanisms (Kobayashi, Ono, & Kato, 1992).
  • Advanced Synthesis Techniques: It has been used in metathesis processes for synthesizing enantiopure proline analogues, showcasing its role in advanced synthetic methodologies (Carreras et al., 2010).

Polymers and Material Science

  • Photoresist Materials for Lithography: Derivatives of this compound have been utilized in the synthesis of alicyclic polymers for 193 nm resist applications in lithography, indicating its importance in material science and technology (Okoroanyanwu et al., 1998).

Analytical and Spectroscopic Applications

  • Impurity Detection in Pharmaceuticals: It has been used in the development of LC-MS methods for detecting genotoxic impurities in pharmaceuticals, demonstrating its relevance in analytical chemistry (Puppala, Subbaiah, & Maheswaramma, 2022).
  • Pyrolysis-Mass Spectrometry: The pyrolysates of derivatives have been studied using pyrolysis-mass spectrometry, contributing to the understanding of thermal degradation processes (Sakaizumi et al., 1997).

Safety and Hazards

  • MSDS : Link to MSDS

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h6-7,9-11H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUSLVASGANOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 2
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 3
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 4
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 5
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

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